4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline
Overview
Description
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a metabolite of erlotinib, a drug used in cancer treatment . The compound’s structure includes a quinazoline core, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline involves multiple steps, starting with the preparation of the quinazoline core. This is typically achieved through a series of condensation reactions involving anthranilic acid derivatives and various aldehydes or ketones. The ethynyl group is introduced via a Sonogashira coupling reaction, while the hydroxyethoxy group is added through nucleophilic substitution reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinazoline N-oxides, which are useful intermediates in various synthetic pathways.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can modify the hydroxyethoxy group, leading to the formation of various ethers and esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: As a metabolite of erlotinib, it is crucial in understanding the drug’s pharmacokinetics and metabolism
Mechanism of Action
The mechanism of action of 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline involves its interaction with specific molecular targets. As a metabolite of erlotinib, it inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival, making it effective in treating certain types of cancer .
Comparison with Similar Compounds
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline is unique due to its specific structure and biological activity. Similar compounds include:
Erlotinib: The parent compound, which also inhibits EGFR tyrosine kinase.
Gefitinib: Another EGFR inhibitor with a similar quinazoline core.
Lapatinib: A dual inhibitor of EGFR and HER2 tyrosine kinases.
These compounds share structural similarities but differ in their specific molecular targets and clinical applications.
Properties
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSAEKIQJPQSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40581464 | |
Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40581464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183321-84-8 | |
Record name | 2,2′-[[4-[(3-Ethynylphenyl)amino]-6,7-quinazolinediyl]bis(oxy)]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183321-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CP-373943 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183321848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40581464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-373943 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92T0F45VE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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